Cas no 1361763-79-2 (2-Amino-3-(2,4-dichlorophenyl)pyridine)

2-Amino-3-(2,4-dichlorophenyl)pyridine is a heterocyclic organic compound featuring a pyridine core substituted with an amino group and a 2,4-dichlorophenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dichlorophenyl group enhances lipophilicity, potentially improving bioavailability in drug development, while the amino functionality offers reactivity for further derivatization. The compound’s rigid aromatic system contributes to stability, facilitating its use in cross-coupling reactions or as a ligand precursor. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control, such as targeted bioactive molecule design.
2-Amino-3-(2,4-dichlorophenyl)pyridine structure
1361763-79-2 structure
Product Name:2-Amino-3-(2,4-dichlorophenyl)pyridine
CAS No:1361763-79-2
MF:C11H8Cl2N2
MW:239.100620269775
CID:4928659
Update Time:2025-05-20

2-Amino-3-(2,4-dichlorophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-(2,4-dichlorophenyl)pyridine
    • Inchi: 1S/C11H8Cl2N2/c12-7-3-4-8(10(13)6-7)9-2-1-5-15-11(9)14/h1-6H,(H2,14,15)
    • InChI Key: IOQULEQIJBISEA-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1=CC=CN=C1N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 213
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.9

2-Amino-3-(2,4-dichlorophenyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022005611-250mg
2-Amino-3-(2,4-dichlorophenyl)pyridine
1361763-79-2 97%
250mg
$707.20 2022-03-01
Alichem
A022005611-500mg
2-Amino-3-(2,4-dichlorophenyl)pyridine
1361763-79-2 97%
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$1,078.00 2022-03-01
Alichem
A022005611-1g
2-Amino-3-(2,4-dichlorophenyl)pyridine
1361763-79-2 97%
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$1,780.80 2022-03-01

Additional information on 2-Amino-3-(2,4-dichlorophenyl)pyridine

Introduction to 2-Amino-3-(2,4-dichlorophenyl)pyridine (CAS No. 1361763-79-2)

2-Amino-3-(2,4-dichlorophenyl)pyridine, with the CAS number 1361763-79-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines an amino group and a dichlorophenyl substituent on a pyridine ring. The combination of these functional groups endows the molecule with a range of biological activities and potential therapeutic applications.

The chemical structure of 2-Amino-3-(2,4-dichlorophenyl)pyridine is particularly noteworthy due to its aromatic nature and the presence of multiple reactive sites. The pyridine ring, a six-membered heterocyclic compound containing one nitrogen atom, is known for its strong electron-withdrawing properties. This characteristic can influence the compound's reactivity and stability in various chemical reactions. The amino group, on the other hand, provides nucleophilic properties that can participate in a wide array of chemical transformations. The dichlorophenyl substituent further enhances the molecule's hydrophobicity and can influence its binding affinity to biological targets.

In recent years, 2-Amino-3-(2,4-dichlorophenyl)pyridine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-Amino-3-(2,4-dichlorophenyl)pyridine could be a valuable candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory potential, 2-Amino-3-(2,4-dichlorophenyl)pyridine has also shown promise in the treatment of neurodegenerative diseases. Research has indicated that this compound can modulate the activity of certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). By inhibiting MAO, 2-Amino-3-(2,4-dichlorophenyl)pyridine may help to reduce oxidative stress and neuroinflammation, which are key factors in the progression of diseases like Alzheimer's and Parkinson's.

The pharmacokinetic properties of 2-Amino-3-(2,4-dichlorophenyl)pyridine have also been investigated to assess its suitability as a therapeutic agent. Studies have demonstrated that this compound exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for ensuring that the drug can be effectively absorbed and distributed throughout the body, reaching its intended targets with minimal degradation.

In addition to its therapeutic potential, 2-Amino-3-(2,4-dichlorophenyl)pyridine has been explored for its use in chemical synthesis. The presence of multiple functional groups makes it an attractive starting material for the synthesis of more complex molecules. For example, it can be used as a building block in the preparation of pyridoindole derivatives, which have been shown to possess potent antitumor activities. This versatility in synthetic applications further underscores the importance of this compound in both academic and industrial settings.

The safety profile of 2-Amino-3-(2,4-dichlorophenyl)pyridine is another critical aspect that has been thoroughly evaluated. Toxicological studies have indicated that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, 2-Amino-3-(2,4-dichlorophenyl)pyridine (CAS No. 1361763-79-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in advancing our understanding of complex biological processes and disease treatments.

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